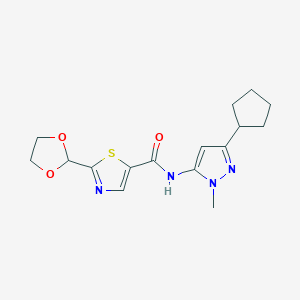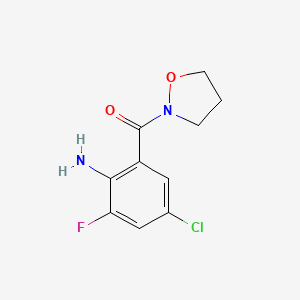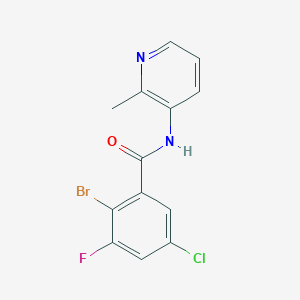![molecular formula C13H12BrClN2O2 B6626960 4-bromo-3-chloro-5-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]benzamide](/img/structure/B6626960.png)
4-bromo-3-chloro-5-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-3-chloro-5-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a benzamide core, along with an oxazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-chloro-5-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]benzamide typically involves multiple steps. One common approach is to start with the bromination and chlorination of a suitable benzene derivative to introduce the bromine and chlorine atoms at the desired positions. This is followed by the introduction of the methyl group through alkylation reactions. The oxazole moiety is then attached via a nucleophilic substitution reaction, and finally, the benzamide group is formed through an amidation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and continuous flow processes to ensure the scalability and cost-effectiveness of the synthesis.
化学反応の分析
Types of Reactions
4-bromo-3-chloro-5-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine and chlorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and aluminum chloride (AlCl3) for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
科学的研究の応用
4-bromo-3-chloro-5-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-bromo-3-chloro-5-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
4-bromo-3-chloro-5-methylbenzamide: Lacks the oxazole moiety, making it less versatile in certain applications.
4-bromo-3-chloro-5-methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]benzamide: Contains a thiazole ring instead of an oxazole ring, which may result in different chemical and biological properties.
Uniqueness
4-bromo-3-chloro-5-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]benzamide is unique due to the presence of both bromine and chlorine atoms, as well as the oxazole moiety. This combination of functional groups provides the compound with distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
特性
IUPAC Name |
4-bromo-3-chloro-5-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrClN2O2/c1-7-3-9(4-10(15)12(7)14)13(18)17-6-11-16-5-8(2)19-11/h3-5H,6H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHMRYXPVXMRAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)Cl)C(=O)NCC2=NC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2,2-difluoroethyl)-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]piperidine-4-carboxamide](/img/structure/B6626882.png)
![N-(3-chloro-4-methoxyphenyl)-N-methyl-2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-5-carboxamide](/img/structure/B6626893.png)
![Methyl 2-[3-[[1-(3-fluorophenyl)cyclopropyl]carbamoyl]furan-2-yl]acetate](/img/structure/B6626898.png)
![N-[5-[(dimethylamino)methyl]-2-methylphenyl]-6-methyl-2-(methylamino)pyrimidine-4-carboxamide](/img/structure/B6626900.png)
![N-[3-(dimethylamino)-2-methylphenyl]-4-(1,3-thiazol-2-yl)butanamide](/img/structure/B6626905.png)
![2-amino-5-chloro-3-fluoro-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B6626909.png)


![1-(methoxymethyl)-N-[3-[(6-methylpyridin-2-yl)amino]-3-oxopropyl]cyclobutane-1-carboxamide](/img/structure/B6626921.png)
![N-[2-[[2-(3-fluorophenyl)acetyl]amino]ethyl]-3-propan-2-ylfuran-2-carboxamide](/img/structure/B6626928.png)
![N-[4-[2-(diethylamino)-2-oxoethyl]phenyl]-3-propan-2-ylfuran-2-carboxamide](/img/structure/B6626940.png)
![N-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-4-(1,3-thiazol-2-yl)butanamide](/img/structure/B6626943.png)
![2-(5-Chloropyridin-2-yl)-1-[4-(4-methoxyphenyl)piperidin-1-yl]ethanone](/img/structure/B6626957.png)

